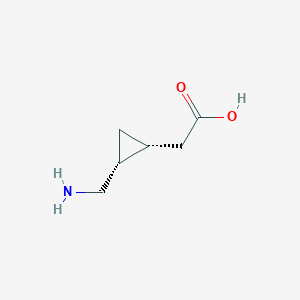![molecular formula C13H21N3O4 B13514085 3-{[(tert-butoxy)carbonyl]amino}-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid](/img/structure/B13514085.png)
3-{[(tert-butoxy)carbonyl]amino}-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(tert-butoxy)carbonyl]amino}-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid is a synthetic organic compound that belongs to the class of amino acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(tert-butoxy)carbonyl]amino}-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with an appropriate α,β-unsaturated carbonyl compound.
Coupling Reaction: The protected amino acid is coupled with the pyrazole derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The final step involves the removal of the tert-butoxycarbonyl protecting group using an acid such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[(tert-butoxy)carbonyl]amino}-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the tert-butoxycarbonyl group.
Applications De Recherche Scientifique
3-{[(tert-butoxy)carbonyl]amino}-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-{[(tert-butoxy)carbonyl]amino}-2-[(1H-pyrazol-4-yl)methyl]propanoic acid: Lacks the methyl group on the pyrazole ring.
3-{[(tert-butoxy)carbonyl]amino}-2-[(1-methyl-1H-imidazol-4-yl)methyl]propanoic acid: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
3-{[(tert-butoxy)carbonyl]amino}-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid is unique due to the presence of the methyl group on the pyrazole ring, which may influence its chemical reactivity and biological activity. This structural feature can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
Propriétés
IUPAC Name |
2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-(1-methylpyrazol-4-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4/c1-13(2,3)20-12(19)14-7-10(11(17)18)5-9-6-15-16(4)8-9/h6,8,10H,5,7H2,1-4H3,(H,14,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIRHHDAUGMJKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CN(N=C1)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl 2-[(4-hydroxyphenyl)amino]acetate](/img/structure/B13514008.png)
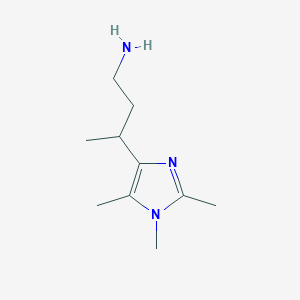
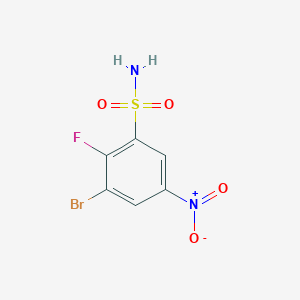

![1H,4H-thiochromeno[4,3-c]pyrazole](/img/structure/B13514027.png)
![4-[2-(Dimethylamino)ethoxy]-2-fluoroanilinehydrochloride](/img/structure/B13514032.png)

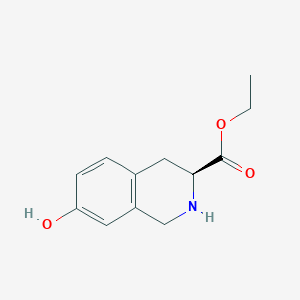
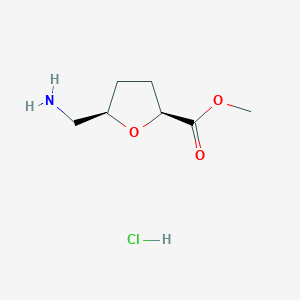
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methylbenzamidehydrochloride](/img/structure/B13514052.png)
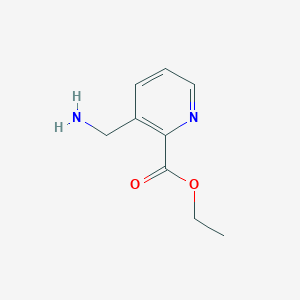
![1,3-Dichloro-2-isocyanato-5-[(trifluoromethyl)oxy]benzene](/img/structure/B13514077.png)

